molecular formula C18H23N3O2S3 B2831570 2-((2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide CAS No. 681224-80-6

2-((2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide

Cat. No.: B2831570
CAS No.: 681224-80-6
M. Wt: 409.58
InChI Key: VPBKLTLIXOEQMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide is a thiazole-based acetamide derivative featuring a thiophene-substituted thiazole core, a dimethylpiperidine moiety, and a thioether linkage. This article provides a detailed comparison with structurally analogous compounds, focusing on physicochemical properties, synthetic strategies, and biological implications.

Properties

IUPAC Name

2-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S3/c1-12-6-13(2)8-21(7-12)17(23)11-24-10-16(22)20-18-19-14(9-26-18)15-4-3-5-25-15/h3-5,9,12-13H,6-8,10-11H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBKLTLIXOEQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogs

Compound Name Thiazole Substituent Heterocyclic/Aliphatic Moiety Linkage Type Reference
Target Compound 4-(thiophen-2-yl) 3,5-dimethylpiperidine Thioether -
N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (16) 4-(4-methoxyphenyl) 4-phenylpiperazine Amide
2-(4-Hydroxypiperidin-1-yl)-N-(4-phenylthiazol-2-yl)-acetamide (7) 4-phenyl 4-hydroxypiperidine Amide
N-(Benzo[d]thiazol-2-yl)-2-(4-azidomethylphenyl)acetamide (11) Benzo[d]thiazol-2-yl Azidomethylphenyl Amide

Physicochemical Properties

  • Melting Points: Analogs with aromatic substituents (e.g., compound 18, ) exhibit high melting points (302–303°C), attributed to strong intermolecular stacking .
  • Molecular Weight : The target compound’s estimated molecular weight (~435 g/mol) aligns with analogs like compound 17 (422.54 g/mol, ), suggesting similar solubility challenges .
  • Polarity : The thioether group in the target compound may increase lipophilicity (logP) compared to oxygen-linked analogs, as seen in 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide (), where chloro substituents enhance hydrophobicity .

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized to maximize yield and purity?

  • Methodology :

  • Stepwise synthesis : Break down the synthesis into modular steps, focusing on coupling the thiophene-thiazole core with the 3,5-dimethylpiperidinyl acetamide moiety. Use nucleophilic substitution for thioether bond formation .
  • Reaction optimization : Control temperature (e.g., 60–80°C for amide coupling), solvent choice (e.g., DMF for solubility), and stoichiometry (1.2–1.5 equivalents of thiolating agents). Monitor progress via thin-layer chromatography (TLC) and confirm purity with HPLC (>95%) .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization in ethanol for crystalline intermediates .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm) and carbonyl groups (δ 165–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ peak matching theoretical mass ± 2 ppm) .
  • HPLC-PDA : Assess purity (>98%) and detect by-products using reverse-phase C18 columns with UV detection at 254 nm .

Q. What preliminary assays are recommended to screen for biological activity?

  • Methodology :

  • In vitro enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC50_{50} determination) .
  • Antimicrobial screening : Use microdilution assays against Gram-positive/negative bacteria (MIC values) and fungal strains .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .

Advanced Research Questions

Q. How can contradictory data between in vitro and in vivo pharmacological results be resolved?

  • Methodology :

  • Pharmacokinetic (PK) profiling : Measure bioavailability, half-life, and tissue distribution in rodent models. Adjust formulation (e.g., PEGylation for solubility) if poor absorption is observed .
  • Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites in plasma. Compare with in vitro metabolic stability assays (e.g., liver microsomes) .
  • Target engagement validation : Employ molecular docking (AutoDock Vina) or surface plasmon resonance (SPR) to confirm binding affinity discrepancies .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies?

  • Methodology :

  • Functional group modification : Synthesize analogs with variations in the thiophene, thiazole, or piperidine moieties. For example:
ModificationBiological ImpactReference
Thiophene → FuranReduced antimicrobial activity
Piperidine → MorpholineImproved solubility
  • Computational modeling : Use QSAR models (e.g., CoMFA) to predict activity cliffs and prioritize synthetic targets .

Q. How can reaction intermediates be stabilized during multi-step synthesis?

  • Methodology :

  • Protecting groups : Temporarily block reactive sites (e.g., Boc for amines, TBS for hydroxyls) during thioether formation .
  • Low-temperature reactions : Perform sensitive steps (e.g., acylation) at 0–4°C to prevent side reactions .
  • In situ monitoring : Use FT-IR spectroscopy to track carbonyl or thiol intermediate formation .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

  • Methodology :

  • CRISPR/Cas9 knockout : Validate target specificity by deleting putative target genes (e.g., kinase X) and assessing loss of compound efficacy .
  • Transcriptomic profiling : RNA-seq to identify differentially expressed pathways post-treatment (e.g., apoptosis, cell cycle arrest) .
  • Animal disease models : Test in xenograft models (e.g., murine cancer) with histopathological analysis of tumor regression .

Data Contradiction Analysis

Q. How to address discrepancies in cytotoxicity data across cell lines?

  • Methodology :

  • Dose-response normalization : Compare IC50_{50} values relative to positive controls (e.g., doxorubicin) to account for cell line variability .
  • Check confounding factors : Assess cell culture conditions (e.g., serum concentration, hypoxia) and compound stability in media .
  • Multi-omics integration : Combine proteomics (e.g., target expression levels) and metabolomics to identify resistance mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.